molecular formula C9H10 B14578138 Non-1-ene-3,5-diyne CAS No. 61121-35-5

Non-1-ene-3,5-diyne

Cat. No.: B14578138
CAS No.: 61121-35-5
M. Wt: 118.18 g/mol
InChI Key: LBCZMSOLMRGUMN-UHFFFAOYSA-N
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Description

Non-1-ene-3,5-diyne is an organic compound with the molecular formula C9H10 . It features a conjugated system containing both a double bond (alkene) and two triple bonds (diynes) in its structure. Compounds of this type, known as conjugated enediynes, are of significant interest in scientific research due to their unique rod-like structures and their presence in natural products . The primary research value of such molecules lies in their utility as versatile building blocks in organic synthesis. They can be used to construct basic heterocycles and more complex molecular architectures, representing an emerging area of research . Furthermore, conjugated diynes can serve as key precursors in the development of novel materials and can undergo transformations such as electrocyclization to form aromatic rings, which are useful in the preparation of polyaromatic hydrocarbons (PAHs) . This product is intended for use in chemical synthesis and materials science research. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61121-35-5

Molecular Formula

C9H10

Molecular Weight

118.18 g/mol

IUPAC Name

non-1-en-3,5-diyne

InChI

InChI=1S/C9H10/c1-3-5-7-9-8-6-4-2/h3H,1,4,6H2,2H3

InChI Key

LBCZMSOLMRGUMN-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC#CC=C

Origin of Product

United States

Synthetic Methodologies for Non 1 Ene 3,5 Diyne and Its Analogs

Alkyne Coupling Reactions for Enediyne Construction

Transition metal catalysis is a powerful and widely employed strategy for the preparation of 1,3-enynes. nih.govrsc.org These methods often involve the homo- or cross-coupling of alkynes, where controlling regio-, stereo-, and chemoselectivity is a primary challenge. researchgate.netnih.gov Various metals, including palladium, copper, and nickel, have been successfully utilized to facilitate these transformations. nih.gov

Palladium catalysis is a versatile and prominent method for the synthesis of conjugated enynes. nih.gov These reactions can proceed through several mechanistic pathways, including hydrometallation-reductive elimination or via a metal acetylide species that undergoes carbometallation. nih.gov A key challenge in cross-coupling two different terminal alkynes is achieving chemoselectivity, ensuring one alkyne acts as the donor and the other as the acceptor. nih.gov

One approach involves the hydroalkynylation of allenes, where a palladium catalyst facilitates the addition of a terminal alkyne across an allene (B1206475) to yield (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.org The catalytic cycle is proposed to involve the oxidative addition of the alkyne to a Pd(0) species, forming a hydropalladium intermediate which then undergoes regioselective insertion into the allene, followed by reductive elimination. organic-chemistry.org

Another powerful strategy is the monocarbonylation of 1,3-diynes. nih.gov The design of specific ligands, such as 2,2′-bis(tert-butyl(pyridin-2-yl)phosphanyl)-1,1′-binaphthalene (Neolephos), has been crucial for achieving high chemoselectivity, preventing double carbonylation and affording functionalized 1,3-enynes in good yields. nih.gov Furthermore, palladium catalysts have been used in intramolecular alkyne-alkyne couplings to generate macrocyclic enynes. nih.gov

Catalyst SystemReactantsReaction TypeKey Features
Pd(OAc)₂ / Phosphine (B1218219) LigandTerminal Alkyne + AlleneHydroalkynylationHigh regio- and stereoselectivity for (E)-1,3-enynes. organic-chemistry.org
[Pd] / Neolephos Ligand1,3-Diyne + CO + AlcoholMonocarbonylationExcellent chemoselectivity, avoiding double carbonylation. nih.gov
Pd(OAc)₂ / TDMPPUnsymmetrical DiyneIntramolecular CouplingGenerates macrocyclic enynes with high chemoselectivity. nih.gov
Pd(dba)₂ / PhosphinoimidazolineInternal Alkyne + Terminal AlkyneCross-CouplingAtom-economical; provides good yields and high selectivity. chemistryviews.org

Copper-catalyzed methods provide a valuable, palladium-free alternative for the synthesis of 1,3-enynes. organic-chemistry.orgnih.gov These procedures are often advantageous due to the lower cost and toxicity of copper catalysts. A widely used copper(I)-catalyzed procedure involves the cross-coupling of terminal alkynes with vinyl iodides. organic-chemistry.orgnih.gov This method is noted for its tolerance of a wide variety of functional groups, its operational simplicity, and its ability to proceed in the absence of expensive additives. organic-chemistry.orgnih.gov The stereochemistry of the starting vinyl iodide is typically retained in the enyne product. organic-chemistry.org

For this transformation, catalyst systems such as [Cu(bipy)PPh₃Br] with K₂CO₃ as the base have proven effective, achieving excellent yields. organic-chemistry.org For more challenging substrates, catalysts like [Cu(phen)(PPh₃)₂]NO₃ with Cs₂CO₃ can be employed. organic-chemistry.org Copper catalysis has also been applied to radical-triggered cyclization reactions of enediynes to form complex polycyclic structures. rsc.org

CatalystBaseReactantsYield
[Cu(bipy)PPh₃Br]K₂CO₃Phenylacetylene + (Z)-ethyl-3-iodoacrylate99% organic-chemistry.org
[Cu(phen)(PPh₃)₂]NO₃Cs₂CO₃Various aryl acetylenes + vinyl iodidesGood to Excellent organic-chemistry.org
CuIN/ATerminal Alkynes + Diazoesters + AldehydesGood to Excellent researchgate.net

Nickel catalysis offers an efficient pathway for the synthesis of substituted compounds through the cross-coupling of organoalane reagents with suitable electrophiles. rsc.org A highly effective route has been developed for synthesizing 2-substituted benzo[d]thiazoles, which can be considered analogs or precursors to more complex systems, via the nickel-catalyzed cross-coupling of 2-methylthiobenzo[d]thiazoles with aryl and alkenylaluminum reagents. rsc.org

This methodology utilizes a catalyst system comprising NiCl₂(dppf) and 2,2′-bipyridine under mild conditions. rsc.org The reaction demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on either coupling partner. rsc.org The scalability of this protocol makes it a practical method for accessing these derivatives. rsc.org While not a direct synthesis of an open-chain enediyne, this C-C bond-forming strategy highlights the utility of nickel catalysis with organoalane reagents in constructing frameworks containing alkene and aromatic moieties. rsc.org

Catalyst SystemReagentSubstrateProduct TypeYield Range
4 mol% NiCl₂(dppf) / 4 mol% 2,2′-bipyridineAryl- and Alkenylaluminum2-Methylthiobenzo[d]thiazoles2-Aryl- and 2-Alkenyl-benzo[d]thiazoles31-94% rsc.org

Beyond palladium, copper, and nickel, other transition metals such as rhodium and ruthenium have also been utilized in the synthesis of 1,3-enynes. nih.gov These metals can offer complementary reactivity and selectivity. For instance, rhodium- and ruthenium-catalyzed reactions involving silyl (B83357) alkyne donors can deliver (E)- or (Z)-head-to-head coupled products, respectively, a regioselectivity that complements the head-to-tail products often obtained with palladium catalysis. nih.gov Rhodium complexes have also been used for the arylative intramolecular allylation of substrates bearing a 1,3-enyne fragment. acs.org

Non-Classical Carbenoid Mediated Syntheses of Z-Enediynes

In an effort to develop more sustainable and cost-effective synthetic routes, significant research has been directed towards methods that avoid the use of transition metal catalysts, which can be expensive, toxic, and difficult to remove from final products. ucl.ac.ukucl.ac.uk One such innovative approach is the synthesis of Z-enediynes through the treatment of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives. ucl.ac.ukucl.ac.uk This reaction proceeds through a unique, non-classical carbenoid intermediate. ucl.ac.ukrsc.org

The synthesis of enediynes from alkynyl sulfonamides is a transition-metal-free process that relies on the reaction with lithium acetylides. rsc.orgrsc.org The proposed mechanism involves an initial 1,4-conjugate addition of the lithium acetylide to the alkynyl sulfonamide. rsc.orgrsc.org This step forms a key alkenyl lithium intermediate, which is stabilized by intramolecular coordination from a sulfonamide oxygen atom. rsc.org

This stabilized species can be described as a vinylidene carbenoid, as it features a carbon atom bearing both an anionic charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org A second mole of the acetylide then attacks the sulfonamide motif, leading to a rearrangement that forms the enediyne framework and eliminates an aminosulfinate. rsc.org This novel pathway allows for the construction of the Z-enediyne skeleton in a single operation. ucl.ac.ukrsc.org The reaction often produces 1,3-diyne and alkenyl sulfonamide side-products, and the proportions can be influenced to some degree by altering reaction parameters. ucl.ac.ukucl.ac.uk

PrecursorReagentProduct TypeKey Intermediate
Alkynyl SulfonamideLithium AcetylideZ-EnediyneNon-classical vinylidene carbenoid ucl.ac.ukrsc.org

Elucidation of Mechanistic Pathways Involving Carbenoid Intermediates

The synthesis of alkynes, a key structural motif in non-1-ene-3,5-diyne, can be achieved through rearrangement reactions involving carbenoid intermediates. One of the most notable examples is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. wikipedia.orgbeilstein-journals.org This reaction transforms a 1,1-diaryl-2-halo-alkene into a 1,2-diaryl-alkyne through the action of a strong base. wikipedia.org

The mechanism of the FBW rearrangement proceeds through a series of well-defined steps. Initially, the strong base abstracts a vinylic proton, leading to the formation of a vinyl anion. This is followed by the elimination of the halide, resulting in the formation of a vinyl carbene intermediate. The final step involves a 1,2-migration of one of the aryl or alkyl groups, which leads to the formation of the desired alkyne product. wikipedia.orgstackexchange.com The choice of the migrating group is influenced by its migratory aptitude and the stereochemistry of the starting alkene.

Recent studies have explored the use of magnesium alkylidene carbenoids in the FBW rearrangement. beilstein-journals.org These carbenoids can be generated from 1-chlorovinyl p-tolyl sulfoxides and a Grignard reagent, such as isopropylmagnesium chloride, via a sulfoxide/magnesium exchange reaction. The resulting magnesium alkylidene carbenoid then undergoes the FBW rearrangement to yield the corresponding alkyne. This method offers a convenient route for the one-carbon homologation of carbonyl compounds into alkynes. beilstein-journals.org

The involvement of a true free carbene versus a carbenoid (a carbene-metal complex) can influence the stereochemical outcome of the reaction. In many cases, the reaction proceeds with high retention of configuration, suggesting that a discrete carbene may not be a free intermediate and that the rearrangement occurs within a metal-complexed species. libretexts.org

Hydrofunctionalization Strategies for Conjugated Systems

Hydrofunctionalization reactions, which involve the addition of an H-X molecule across a carbon-carbon multiple bond, are powerful tools for the derivatization of conjugated systems like enynes and diynes. These methods allow for the introduction of a wide range of functional groups with high levels of regio- and stereocontrol.

Regio- and Stereoselective Hydrosilylation of 1,3-Enynes

Hydrosilylation of 1,3-enynes provides access to valuable silyl-substituted dienes, which are versatile intermediates in organic synthesis. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and ligands.

Palladium-catalyzed hydrosilylation of 1,3-enynes with hydrosilanes such as Me2SiHCl has been shown to yield dienylsilanes with high (E)-stereoselectivity. organic-chemistry.org The silicon atom typically adds to the internal carbon of the alkyne moiety. The reaction is believed to proceed via a Chalk-Harrod mechanism, involving the oxidative addition of the Si-H bond to the palladium(0) catalyst, followed by insertion of the alkyne into the Pd-H or Pd-Si bond. organic-chemistry.org

Iron and cobalt catalysts have also emerged as effective alternatives for the hydrosilylation of 1,3-enynes. organic-chemistry.orgnih.govnih.govacs.org Iron catalysts bearing iminopyridine-oxazoline (IPO) ligands promote the syn-addition of the Si-H bond across the alkyne, with the silyl group adding to the carbon proximal to the alkene. organic-chemistry.orgnih.gov Cobalt complexes, on the other hand, can exhibit ligand-dependent regioselectivity. For example, a dppf-CoCl2 system favors 3,4-hydrosilylation of 4-aryl-substituted 1,3-enynes, while a Xantphos-CoCl2 catalyst is more suitable for 4,3-hydrosilylation of 4-alkyl-substituted 1,3-enynes. acs.org

A photoredox/nickel dual catalytic system has been developed for the decarboxylative hydrosilylation of 1,3-enynes with silanecarboxylic acids, leading to the formation of α-silylallenes. acs.orgchemistryviews.org This reaction proceeds through a silyl radical mechanism. acs.org

Table 1: Catalyst Systems for Regio- and Stereoselective Hydrosilylation of 1,3-Enynes

Catalyst SystemLigandSelectivityProduct
Pd(acac)2 / DIBAL-HPEt3High (E)-selectivity, Si at internal alkyne C(E)-Dienylsilane
Fe precatalystIminopyridine-oxazoline (IPO)syn-addition, Si proximal to alkene1,3-Dienylsilane
Co(acac)2dpppHigh regioselectivitySilyl-functionalized 1,3-enyne
dppf-CoCl2dppf3,4-hydrosilylation (for 4-aryl-1,3-enynes)1,3-Dienylsilane
Xantphos-CoCl2Xantphos4,3-hydrosilylation (for 4-alkyl-1,3-enynes)1,3-Dienylsilane
Photoredox/Ni4CzIPN / dtbpyRegioselectiveα-Silylallene

Stereocontrolled Hydroboration of Conjugated Diynes

Hydroboration of conjugated diynes is a powerful method for the synthesis of borylated enynes and dienes, which are valuable building blocks for further functionalization, for instance, through Suzuki-Miyaura cross-coupling reactions.

Copper(I) catalysts have been successfully employed for the selective hydroboration of 1,3-enynes and conjugated diynes. In the presence of a copper catalyst, such as CuOAc with a Xantphos ligand, and a boron source like pinacolborane (HBpin), the hydroboration of 1,3-enynes can proceed with high chemo-, regio-, and stereoselectivity to afford 2-boryl-1,3-dienes. acs.org The reaction typically involves the cis-hydroboration of the alkyne moiety, with the boron atom adding to the internal carbon. acs.org Copper-catalyzed hydroboration can also be rendered enantioselective by using chiral phosphine ligands, providing access to chiral allenylboronates from 1,3-enynes. rsc.org

Ruthenium(II) catalysts have proven to be highly effective for the (Z)-selective hydroboration of terminal alkynes. organic-chemistry.orgacs.orgacs.orgnih.gov Ruthenium pincer complexes can catalyze the anti-Markovnikov addition of pinacolborane to terminal alkynes, yielding Z-vinylboronates. The mechanism is proposed to involve the rearrangement of a coordinated alkyne to a Z-vinylidene intermediate, which is a key step for the observed trans-hydroboration. organic-chemistry.orgacs.org More recent studies on N-heterocyclic carbene (NHC)-ligated ruthenium complexes suggest a mechanism involving the insertion of the alkyne into a Ru-B bond. acs.orgnih.gov

Table 2: Metal-Catalyzed Hydroboration of Conjugated Diynes and Related Systems

CatalystLigandBoron SourceSubstrateProductSelectivity
CuOAcXantphosHBpin1,3-Enyne2-Boryl-1,3-dienecis-hydroboration, B at internal C
Cu(OAc)(S,S)-Ph-BPEPinacolborane1,3-EnyneChiral allenylboronateEnantioselective
Ru(PNP)(H)2(H2)PNP pincerPinacolboraneTerminal AlkyneZ-Vinylboronateanti-Markovnikov, (Z)-selective
[RuCl(CH═CHPh)(CO)(H2IMes)(PCy3)]NHCH-B(dan)Terminal Alkyne(Z)-Alkenylborane(Z)-selective

In addition to metal-catalyzed methods, radical-mediated hydroboration has emerged as a complementary strategy. rsc.org These reactions offer different regio- and stereoselectivities compared to traditional hydroboration methods. nsf.gov The trans-hydroboration of internal alkynes and substituted 1,3-diynes can be achieved using N-heterocyclic carbene boranes (NHC-boranes) under radical conditions, typically initiated by di-tert-butyl peroxide or an azo initiator like AIBN. nsf.govnih.govacs.org

The mechanism involves the generation of an NHC-boryl radical, which adds to the alkyne to form a β-NHC-borylalkenyl radical. Subsequent hydrogen atom transfer from the starting NHC-borane furnishes the (E)-alkenylborane product and regenerates the boryl radical, thus propagating the chain reaction. nsf.govnih.gov This method provides excellent (E)-selectivity. nsf.gov Copper salts can also catalyze the radical trans-selective hydroboration of ynamides with NHC-boranes. nih.gov Electrochemical methods have also been developed for the hydroboration of alkynes, which are proposed to proceed via the formation of a boryl radical. nih.gov

Hydroamination and Hydroamidation Approaches to Diyne Derivatization

Hydroamination and hydroamidation reactions of diynes provide direct routes to nitrogen-containing enynes and related structures, which are prevalent in many biologically active molecules and functional materials. These reactions can be promoted by various catalysts, including transition metals and bases. researchgate.netnih.gov

The hydrofunctionalization of conjugated 1,3-diynes presents challenges in controlling chemo-, regio-, and stereoselectivity due to the presence of two reactive alkyne moieties. researchgate.net Palladium catalysts with specific ligands, such as Neolephos, have been developed for the chemo-, regio-, and stereoselective mono-hydroamidation of both symmetrical and unsymmetrical 1,3-diynes, affording α-alkynyl-α,β-unsaturated amides. researchgate.net

Copper-catalyzed hydroamination of alkynes has also been extensively studied. nih.gov The reaction can proceed via a vinylcopper intermediate. Depending on the reaction conditions, either direct hydroamination to yield an enamine or a reductive hydroamination to give an alkylamine can be achieved. nih.gov Base-mediated hydroamination offers a metal-free alternative, where the base is thought to activate the alkyne towards nucleophilic attack by the amine. nih.govacs.org While the hydroamination of dienes has been reported to yield homoallylic amines, acs.org and the hydroamidation of unactivated alkenes can produce N-alkyl amides, nih.gov the application of these methods to conjugated diynes like this compound remains an area of active research.

Cascade and Cyclization-Based Synthetic Routes

Cascade and cyclization reactions represent a powerful and elegant approach to the synthesis of complex molecular architectures, including those of this compound and its analogs. These methods often proceed with high atom economy and stereoselectivity, offering efficient pathways to intricate structures from simpler precursors.

Gold-Catalyzed Cascade Cycloisomerization Reactions

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally effective tools for the cycloisomerization of enediyne systems. beilstein-journals.orgbeilstein-journals.org The high affinity of gold(I) for carbon-carbon multiple bonds allows for the activation of alkynes towards nucleophilic attack, initiating a cascade of reactions that can lead to the formation of diverse polycyclic frameworks. beilstein-journals.org

In a typical gold-catalyzed cascade cycloisomerization of a 1,n-diyne, the gold(I) catalyst activates one of the alkyne moieties, rendering it susceptible to intramolecular attack by the other alkyne or a tethered nucleophile. This initial cyclization can trigger a series of subsequent transformations, such as sigmatropic rearrangements or further cyclizations, to rapidly build molecular complexity. monash.edu For instance, the cyclization of 1,6-diyne esters can be initiated by gold catalysis to produce δ-diketones through a proposed mechanism involving a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a propargyl ester to an allenyl intermediate, followed by a 5-exo-dig cyclization. monash.edu

The regioselectivity of these gold-catalyzed reactions can often be controlled by the choice of ligands on the gold catalyst. For example, σ-donor ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) can favor a 5-exo-dig cyclization pathway, while bulkier ligands may promote a 6-endo-dig cyclization. beilstein-journals.org This selectivity is crucial for directing the cascade towards the desired product.

While a specific gold-catalyzed cascade cycloisomerization of this compound is not prominently documented, the principles of these reactions are directly applicable to its analogs. The strategic placement of functional groups on the enediyne backbone can be used to orchestrate a variety of gold-catalyzed cascade reactions, leading to a diverse range of complex cyclic and polycyclic products.

Intramolecular Cyclization Strategies for Strained Enediyne Systems

The reactivity of enediynes is profoundly influenced by molecular strain. Incorporating the enediyne moiety into a cyclic system can significantly lower the activation barrier for cyclization, a principle famously exploited in the design of enediyne-based antitumor agents. rsc.org The Bergman cyclization, a thermal or photochemical reaction that converts an enediyne into a highly reactive p-benzyne diradical, is a key intramolecular cyclization strategy for these systems. organic-chemistry.org

In strained cyclic enediynes, the distance between the two alkyne termini is reduced, predisposing the molecule to cyclization. organic-chemistry.org This increased proximity relieves torsional strain arising from the repulsion of the alkyne electron clouds. Theoretical models have been developed to predict the reactivity of enediynes towards Bergman cyclization based on the distortion of the interior angles at the proximal alkyne carbons. rsc.org Enediynes with average interior proximal angles less than 166° are predicted to undergo cyclization under ambient conditions. rsc.org

The synthesis of strained enediyne systems often involves macrocyclization strategies, where a linear precursor is induced to form a ring. These strategies can be challenging due to the entropic penalty of ring closure. However, once the strained cyclic enediyne is formed, it can serve as a precursor to aromatic compounds via Bergman cyclization. This has been demonstrated in the synthesis of benzannulated cyclodeca-3,7-diene-1,5-diynes, which undergo facile cycloaromatization. nih.gov

Photochemical methods can also be employed to trigger the intramolecular cyclization of strained enediynes. For example, an eleven-membered ring enediyne incorporating an α-diazo-β-diketone moiety can undergo a light-induced ring contraction to a ten-membered ring system, which then spontaneously undergoes Bergman cyclization at or below room temperature. nih.gov This approach allows for temporal and spatial control over the generation of the reactive p-benzyne diradical. nih.govnih.gov

Photochemical and Thermal Cyclization in Graphene Nanoribbon Fabrication

The precise, bottom-up synthesis of graphene nanoribbons (GNRs) with well-defined widths and edge structures is a significant goal in materials science. Photochemical and thermal cyclization of enediyne precursors has emerged as a powerful strategy for the on-surface synthesis of GNRs. escholarship.orgresearchgate.net

In this approach, specifically designed enediyne monomers are deposited onto a catalytically active surface, typically Au(111). escholarship.orgnih.gov Upon thermal annealing, these precursors undergo a cascade of cyclization and dehydrogenation reactions to form the extended aromatic lattice of a GNR. The Hopf cyclization, a 6π-electrocyclization of a cis-hexa-1,3-diene-5-yne, is a key reaction in this process. escholarship.orgnih.gov The Au(111) surface plays a crucial role in lowering the activation barrier for the Hopf cyclization, allowing the reaction to proceed at significantly lower temperatures than in solution. escholarship.orgnih.gov

For example, (E)-3,4-bis(4-iodophenyl)-1,6-diphenyl-3-hexene-1,5-diyne can be polymerized on a Au(111) surface via Ullmann-like coupling. Subsequent heating triggers a series of Hopf cyclizations and aromatization reactions to produce well-defined GNRs. nih.govacs.org The reaction progress can be monitored with atomic precision using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). escholarship.orgnih.gov

The following table summarizes the on-surface thermal cyclization of an enediyne precursor on a Au(111) surface:

Precursor Annealing Temperature (°C) Product Reference
(E)-1,3,4,6-tetraphenyl-3-hexene-1,5-diyne 130-160 Naphthalene derivative (single Hopf cyclization) nih.gov, escholarship.org

Photochemical cyclization can also be utilized in GNR fabrication. The Bergman cyclization of enediynes can be initiated by light, leading to the formation of reactive diradicals that can initiate polymerization or cross-linking of enediyne-containing polymers. rsc.orgacs.org This photochemical approach offers the potential for spatially controlled GNR synthesis through patterned irradiation.

Advanced Derivatization and Functionalization Strategies

The ability to introduce a wide range of functional groups onto the this compound scaffold is crucial for tailoring its properties for specific applications. Advanced derivatization and functionalization strategies, particularly those employing transition metal catalysis, provide powerful tools for achieving this.

Palladium-Catalyzed Cross-Coupling for Post-Synthetic Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for the post-synthetic functionalization of enediyne systems. organic-chemistry.orgnih.gov

This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The versatility of the Sonogashira coupling allows for the introduction of a wide variety of substituents onto the alkyne termini of a pre-formed this compound analog. For example, coupling with different aryl halides can be used to introduce electronically diverse aromatic groups, which can modulate the electronic properties and reactivity of the enediyne.

A study on the palladium-catalyzed synthesis of enediynes by coupling alkynes to 1,2-dihalobenzenes highlighted several key factors influencing the reaction's success. lakeheadu.ca The reactivity of the carbon-halogen bond was found to be in the order I > Br > Cl. The nature of the alkyne substituent also played a significant role, with bulky protecting groups sometimes hindering the second coupling reaction. lakeheadu.ca

The following table provides a general scheme for the Sonogashira coupling and examples of catalysts and conditions:

Reaction Type Catalyst System Base Solvent General Conditions Reference

This methodology provides a modular approach to a library of functionalized this compound analogs, enabling the systematic investigation of structure-property relationships.

Incorporation of Surface Binding Moieties for Interfacial Studies

For applications in molecular electronics and surface science, it is often necessary to anchor enediyne molecules to a substrate. This is achieved by incorporating specific surface binding moieties into the molecular structure. Common anchor groups include thiols and their protected forms (for binding to gold surfaces) and phosphonates (for binding to metal oxide surfaces).

The synthesis of enediyne analogs bearing thiol groups can be accomplished through various synthetic routes. For example, a terminal alkyne on the enediyne can be coupled to an aryl halide that is pre-functionalized with a protected thiol, such as a thioacetate. Subsequent deprotection reveals the free thiol, which can then form a self-assembled monolayer (SAM) on a gold surface. The thiol-ene "click" reaction is another powerful method for introducing thiol groups. frontiersin.org

For binding to metal oxide surfaces like silica, phosphonate (B1237965) anchor groups are often employed. d-nb.info An enediyne precursor can be synthesized with a phosphonate ester moiety. This can be achieved by coupling an alkyne-functionalized phosphonate with a suitable vinyl or aryl halide partner. The resulting phosphonate-terminated enediyne can then be used to modify the surface of the metal oxide.

The following table summarizes common surface binding moieties and their target substrates:

Binding Moiety Target Substrate Binding Interaction
Thiol (-SH) Gold (Au) Au-S bond formation
Thioacetate (-SAc) Gold (Au) In-situ deprotection and Au-S bond formation

These functionalization strategies are critical for the fabrication of enediyne-based molecular devices and for fundamental studies of their behavior at interfaces.

Targeted Chemical Modifications of Ancillary Functional Groups

The targeted chemical modification of ancillary functional groups in analogs of this compound is a critical aspect of synthesizing diverse enediyne libraries and developing enediyne-based molecules for various applications, such as antibody-drug conjugates. nih.gov These modifications aim to alter the molecule's properties or to introduce reactive handles for conjugation without compromising the reactive enediyne core. The strategic placement and manipulation of these functional groups are paramount for the successful synthesis of complex enediyne structures.

Research into the modification of enediyne analogs has explored various synthetic strategies. One notable approach involves the use of protecting groups to temporarily mask reactive sites, thereby allowing for selective transformations at other positions in the molecule. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This methodology is fundamental in multi-step syntheses where chemoselectivity is crucial.

In the context of more complex enediyne systems, particularly those fused to heterocyclic cores, synthetic utility is often enhanced by the tolerance of various functional groups to the reaction conditions used for the construction and modification of the enediyne framework. nih.gov This tolerance allows for the incorporation of a wide array of ancillary functional groups that can be subjected to subsequent chemical modifications.

A significant area of investigation has been the synthesis of functionalized 10-membered aza- and oxaenediynes. nih.govmdpi.com In these systems, ancillary functional groups, such as arenesulfonamide moieties, not only facilitate the synthesis of the enediyne core but also serve as points for further chemical elaboration. mdpi.com For instance, an arenesulfonamide fragment can be the optimal functional group for a high-yield synthesis of 10-membered azaenediynes and can also be a site for introducing additional functional groups for further modifications, for example, through click chemistry. mdpi.com

The following table summarizes selected examples of chemical modifications on the ancillary functional groups of enediyne analogs, based on the available research data.

Enediyne Analog Ancillary Functional Group Reagents and Conditions Modification Yield (%) Reference
Benzothiophene-fused O-enediyneEster1. Co2(CO)8, Toluene; 2. BF3·Et2O, CH2Cl2Nicholas CyclizationNot Reported mdpi.com
Benzothiophene-fused N-enediyneArenesulfonamide1. Co2(CO)8, Toluene; 2. BF3·Et2O, CH2Cl2Nicholas CyclizationHigh nih.gov
Unnatural Calicheamicin (UCM) analogNot specifiedEthylenediamineInstallation of a reactive handleNot Reported nih.gov
Tienamycin (TNM) biosynthetic precursorNot specifiedS-alkylated S-adenosylmethionine (SAM) analogsInstallation of orthogonal functional groupsNot Reported nih.gov

It is important to note that while the principles of functional group modification are well-established in organic chemistry, their application to the relatively unstable enediyne core requires careful consideration of reaction conditions to avoid undesired side reactions or decomposition of the starting material. The development of mild and selective methods for the modification of ancillary functional groups on enediyne analogs remains an active area of research.

Reaction Mechanisms and Chemoselective Transformations Involving Non 1 Ene 3,5 Diyne

The Bergman Cyclization and Associated Aromatization Processes

The Bergman cyclization is a thermal or photochemical rearrangement of an enediyne, such as non-1-ene-3,5-diyne, to form a highly reactive p-benzyne biradical. wikipedia.orgorganic-chemistry.org This cycloaromatization reaction is a cornerstone of enediyne chemistry, and understanding its nuances is critical for harnessing its synthetic and therapeutic potential. nih.govresearchgate.net The reaction is generally a first-order process where the rate-limiting step is the formation of the p-benzyne intermediate. wikipedia.org

The parent molecule for the Bergman cyclization, cis-hex-3-ene-1,5-diyne, has a C1-C6 distance of 4.32 Å, which is longer than previously thought. researchgate.net This finding underscores the importance of the macrocyclic ring in enediyne antibiotics, as it helps to overcome the intrinsic distortion of the enediyne moiety that opposes the reaction coordinate for cyclization. researchgate.net

The hallmark of the Bergman cyclization is the formation of a 1,4-didehydrobenzene, or p-benzyne, biradical intermediate. rsc.orgpnas.org This species is characterized by two radical centers on a benzene (B151609) ring and is exceptionally reactive. organic-chemistry.org The formation of this biradical is the key step that imparts biological activity to enediyne-containing compounds, as the biradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage. wikipedia.orgrsc.org

The reactivity of these biradical intermediates is not limited to hydrogen abstraction. They can also be trapped by other reagents. For instance, in the presence of tetrachloromethane, the reaction yields 1,4-dichlorobenzene, and with methanol, it produces benzyl (B1604629) alcohol. wikipedia.org Furthermore, these biradicals can participate in cascade radical cyclizations, leading to the synthesis of complex benzocondensed derivatives. rsc.org

Recent studies have also demonstrated that these biradicals can undergo nucleophilic addition, a less common reaction pathway compared to radical trapping. acs.orgescholarship.org For example, the cycloaromatization of cyclodeca-1,5-diyn-3-ene in the presence of lithium halides and a weak acid leads to the formation of 1-halo-5,6,7,8-tetrahydronaphthalene. acs.orgescholarship.org The reaction kinetics indicate a rate-limiting cyclization to the p-benzyne biradical, which is then rapidly trapped by the halide. acs.org

A fascinating aspect of biradical reactivity is the automerization of certain enediynes. For example, cyclohexeno osti.govnih.govcyclodeca-1,5-diyne-3-ene rearranges to its degenerate form through a symmetrical p-benzyne intermediate. acs.orgescholarship.org This stepwise process highlights the unique, symmetrical nature of the biradical intermediate. acs.orgescholarship.org

The characterization of these transient biradical species is challenging but has been achieved through various techniques. In the gas phase, a negatively charged biradical intermediate has been generated and characterized using mass spectrometry. nih.gov This biradical anion was found to react with halogen-containing substrates via atom abstraction, confirming its biradical nature. nih.gov

The thermodynamics and kinetics of the Bergman cyclization are crucial for understanding and controlling the reactivity of enediynes. The cyclization of the parent (Z)-hex-3-ene-1,5-diyne is a thermally activated process with a significant activation energy barrier. organic-chemistry.orgnumberanalytics.com

Computational studies have provided detailed insights into the energetic landscape of this reaction. For the singlet state of (Z)-hex-3-ene-1,5-diyne, the cyclization is slightly endothermic. nih.gov In contrast, the cyclization of the triplet enediyne is highly exothermic, although the triplet pathway is generally considered energetically unfavorable. rsc.orgnih.gov

The following table summarizes key thermodynamic and kinetic parameters for the Bergman cyclization of (Z)-hex-3-ene-1,5-diyne based on computational studies.

ParameterValue (Singlet State)Value (Triplet State)Reference
ΔHrxn 13.76 kcal/mol-33.29 kcal/mol nih.gov
Symmetry of Reactant C2vC2 nih.gov
Symmetry of Transition State C2vC2 nih.gov
Adiabatic Singlet-Triplet Gap of p-benzyne 3.56 kcal/mol- nih.gov

These data highlight the fundamental differences between the singlet and triplet reaction pathways. The positive enthalpy of reaction for the singlet state indicates that the biradical product is less stable than the starting enediyne, while the negative value for the triplet state suggests a thermodynamically favorable process. However, the high barrier for the triplet pathway makes the singlet pathway the dominant one under thermal conditions. rsc.org

The rate of the Bergman cyclization is highly sensitive to the structural features of the enediyne, particularly molecular strain, conformation, and ring size. organic-chemistry.orgsmu.edu Incorporating the enediyne moiety into a cyclic system can significantly lower the activation barrier for cyclization. wikipedia.orgorganic-chemistry.org For example, cyclodeca-3-ene-1,5-diyne undergoes cyclization at a much lower temperature (37 °C) compared to its acyclic counterparts (above 200 °C) due to the increased ring strain in the reactant. wikipedia.org

The distance between the two acetylenic carbons that form the new bond (the C1-C6 distance) was initially proposed as a key factor influencing the rate of cyclization. organic-chemistry.org However, a more comprehensive model considers the difference in strain energy between the ground state and the transition state. organic-chemistry.orgsmu.edu A smaller strain energy difference between these two states facilitates an easier cycloaromatization. rsc.org

Conformational effects also play a critical role. For instance, in a bridged ketone system, a six-membered ring that converts from a boat conformation in the starting material to a chair conformation in the transition state experiences a reduction in strain energy, leading to a significantly faster reaction rate. smu.eduillinois.edu

The size of the ring formed during cyclization also has a notable impact. Theoretical studies on ionic enediynes have shown that the barriers to cyclization for these systems on their singlet surfaces decrease as the size of the ring produced by the cyclization increases. roaldhoffmann.com

The solvent can influence the rate of the Bergman cyclization. numberanalytics.comresearchgate.net Studies on aza-Bergman cyclizations have shown that the reaction proceeds more rapidly in less polar solvents. researchgate.net In protic solvents like alcohols, nucleophilic addition of the solvent to the activated triple bond can compete with the cyclization reaction. researchgate.net The ability of the solvent to stabilize the biradical intermediate can also affect the reaction's efficiency. numberanalytics.com

Kinetic isotope effects (KIEs) provide valuable insights into the reaction mechanism. An unusual H/D KIE has been observed in the Bergman cyclization of (Z)-3-hexen-1,5-diyne, where the isotopic selectivity arises primarily from nonstatistical dynamics in the product. nih.gov Quasiclassical trajectory calculations have shown that a significant portion of the nascent p-benzyne recrosses back to the enediyne on a vibrational timescale. nih.gov Deuteration increases the rate of intramolecular vibrational redistribution (IVR) in the p-benzyne, which in turn decreases the fraction of recrossing and increases the yield of the trapable biradical. nih.gov This suggests that IVR in this reaction can be studied using conventional KIEs. nih.gov

Inverse solvent kinetic isotope effects have been observed in acid-catalyzed cycloaddition reactions related to enediyne chemistry, indicating specific acid catalysis. rsc.org

The principles of the Bergman cyclization have been extended to ionic enediyne precursors, including the penta-1,4-diyne (B3369734) anion, the hepta-1,6-diyne cation, and the octa-1,7-diyne dication. researchgate.netosti.govnih.govroaldhoffmann.comrichmond.edu High-level quantum chemical computations have been employed to characterize the energetics and aromatic driving forces for these Bergman-type cyclizations. researchgate.netnih.govroaldhoffmann.comrichmond.edu

The penta-1,4-diyne anion was found to have a very large cyclization barrier of +66 kcal/mol, making it thermally inaccessible under normal conditions. osti.govroaldhoffmann.comrichmond.edu In contrast, the 7-membered cationic system (hepta-1,6-diyne cation) exhibits a barrier to cyclization of approximately 31 kcal/mol, which is comparable to that of the canonical 6-membered enediyne. nih.gov

A previously unreported triplet pathway has been identified for the cyclization of both the hepta-1,6-diyne cation and the octa-1,7-diyne dication, which requires relatively low energy. richmond.edu Significant aromaticity has also been identified in the triplet diradical products of these cationic cyclizations. osti.govrichmond.edu

The table below summarizes the calculated cyclization barriers for these ionic enediynes.

Ionic EnediyneRing SizeCyclization Barrier (kcal/mol)Reference
Penta-1,4-diyne anion5+66 osti.govroaldhoffmann.comrichmond.edu
Hepta-1,6-diyne cation7~31 nih.gov

These findings demonstrate the versatility of the Bergman cyclization and open up new avenues for designing novel reactive intermediates.

Metal-Mediated Reactivity and Mechanistic Insights

The reactivity of enediynes can be significantly modulated by the presence of metal ions. pnas.orgrsc.org Metal-mediated and metal-catalyzed Bergman cyclizations have emerged as powerful tools for the synthesis of aromatic compounds. rsc.orgacs.orgresearchgate.net

Transition metals can tune the diradical activity of Bergman-cyclized enediynes. pnas.org For instance, copper(II) complexes of enediyne ligands have been shown to damage DNA effectively, with the metal ion acting as a trigger to activate the enediyne for diradical formation. pnas.org The cyclization temperatures of metalloenediyne complexes can vary significantly depending on both electronic and steric interactions between the metal, its ligands, and the enediyne π system. pnas.org

Platinum(II) chloride has been shown to catalyze the Bergman cyclization. rsc.org The proposed mechanism involves the formation of a π-alkyne complex, which then cyclizes to a biradical that can also exist as a carbenoid intermediate. This intermediate can then undergo further reactions, such as insertion into a side chain, to form the final aromatic product. rsc.org

Rhodium(I) complexes can also catalyze the cycloaromatization of enediynes. rsc.org In this case, a vinylidene-rhodium complex is formed, which then undergoes a Myers-Saito type cyclization to generate a benzenoid radical. rsc.org

Insertion Reactions of Diynes into Metal-Hydride, Metal-Carbon, and Metal-Nitrogen Bonds

The insertion of the diyne moiety into various metal-element bonds represents a fundamental step in many catalytic cycles. These reactions are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized products.

Metal-Hydride Bond Insertion: The insertion of a C≡C triple bond of a 1,3-diyne into a metal-hydride (M-H) bond is a key step in processes like hydroboration and hydrosilylation. For instance, in ruthenium-catalyzed hydroboration, the proposed mechanism involves the initial insertion of the diyne into the Ru-H bond, forming a ruthenium(II)-enynyl intermediate. mdpi.comrsc.org This intermediate then undergoes a σ-bond metathesis with pinacolborane to yield the final product. mdpi.com Similarly, in cobalt-catalyzed hydrosilylation of 1,3-diynes, the generation of a Co-hydride complex is followed by the insertion of the diyne into the Co-H bond, creating a vinylcobalt intermediate that then reacts with a dihydrosilane. rsc.org The regioselectivity of these insertions is often dictated by steric and electronic factors of both the diyne substrate and the metal catalyst. mdpi.comrsc.org For example, in the palladium-catalyzed reaction of alkynes with formic acid, hydropalladation of the triple bond generates an alkenylpalladium species. acs.org

Metal-Carbon Bond Insertion: The insertion of diynes into metal-carbon (M-C) bonds is a crucial step in hydroarylation and other carbon-carbon bond-forming reactions. In manganese-catalyzed hydroarylation, the reaction pathway is thought to involve a directing group-assisted C-H activation of an arene, followed by the coordination and regioselective insertion of the diyne into the Mn-C bond of the resulting intermediate. mdpi.com A final protodemetallation step then yields the hydroarylated product. mdpi.com

Metal-Nitrogen Bond Insertion: The insertion of alkynes into metal-nitrogen (M-N) bonds is a fundamental process in hydroamination reactions. acs.orgacs.org Generally, the catalytically active species is a metal-amido complex formed by the reaction of the metal precursor with an amine. acs.org The alkyne then inserts into the M-N bond through a four-membered transition state. acs.org Subsequent protonolysis of the resulting metal-alkyl species regenerates the catalyst and releases the enamine product. acs.org Another proposed mechanism, particularly for group 4 metals, involves a metal-imido intermediate that undergoes a [2+2] cycloaddition with the alkyne to form an azametallacyclobutene intermediate. acs.org

Mechanistic Pathways in Regio- and Stereoselective Catalytic Transformations

Achieving high levels of regio- and stereoselectivity is a paramount goal in the catalytic transformations of diynes. The specific mechanistic pathway often dictates the outcome of the reaction, and subtle changes in catalysts, ligands, or reaction conditions can lead to different isomers.

In nickel-catalyzed cycloadditions, for example, the use of N-heterocyclic carbene (NHC) ligands has been instrumental in promoting new types of reactions. nih.gov The mechanism for intermolecular cycloaddition can involve the initial oxidative coupling of the diyne with another unsaturated partner, like an isocyanate, to form a nickelacycle intermediate. nih.gov The regioselectivity of the subsequent insertion of another alkyne unit is influenced by steric interactions between the substituents on the alkyne and the ligand. nih.gov

Ruthenium-catalyzed hydroboration of 1,3-diynes with pinacolborane can proceed with complete regio- and stereocontrol, leading to syn-addition products. mdpi.com The proposed mechanism involves the insertion of the diyne into the Ru-H bond to form a ruthenium(II)-enynyl intermediate, which then reacts with pinacolborane through a σ-bond metathesis. mdpi.com

In gold-catalyzed cycloisomerization of enynes, the catalyst typically acts as a π-acid, activating the alkyne towards nucleophilic attack by the tethered alkene. acs.org This can proceed through either a 5-exo-dig or a 6-endo-dig pathway, leading to the formation of cyclopropyl (B3062369) gold carbene intermediates. acs.org The subsequent skeletal rearrangement of these intermediates can yield a variety of diene products. acs.org

The table below summarizes key findings from various catalytic transformations involving diynes, highlighting the catalyst, reactants, and the major products formed, which provides insights into the governing mechanistic pathways.

Catalyst SystemReactantsMajor Product(s)Key Mechanistic Feature
[RuHCl(CO)(PPh₃)₃]1,3-Diyne, Pinacolborane2-Boryl-substituted 1,3-enynesInsertion of diyne into Ru-H bond followed by σ-bond metathesis. mdpi.com
Ni(0)/NHCDiyne, Isocyanate, AlkyneRegioisomeric pyridonesFormation of a nickelacycle intermediate via oxidative coupling. nih.gov
[AuL]⁺EnyneDienesFormation of cyclopropyl gold carbene intermediates via 5-exo-dig or 6-endo-dig cyclization. acs.org
[MnBr(CO)₅]Diyne, AreneHydroarylated productsDirecting group-assisted C-H activation and insertion into Mn-C bond. mdpi.com

Mechanisms of Uncatalyzed and Organocatalyzed Transformations

While metal catalysts are widely employed, uncatalyzed and organocatalyzed transformations of diynes offer attractive alternatives, often proceeding through distinct mechanistic pathways. These reactions can provide access to unique products and avoid issues associated with metal contamination.

Analysis of Addition-Elimination Pathways

In the absence of a metal catalyst, the reaction of alkynyl sulfonamides with lithiated acetylene (B1199291) derivatives can lead to the formation of Z-enediynes, alkenyl sulfonamides, and 1,3-diynes. ucl.ac.uk A conventional addition-elimination pathway is proposed to be responsible for the formation of the 1,3-diyne side product. ucl.ac.uk This contrasts with the formation of the Z-enediyne, which is believed to proceed through a non-classical carbenoid intermediate. ucl.ac.uk The 1,3-addition-elimination of nucleophiles to alkynyl sulfonyl compounds has been previously documented for various carbon and heteroatom nucleophiles. rsc.org

Reaction Mechanisms in Metal-Free Hydroamination and Cycloaddition for Heterocycle Synthesis

Metal-free conditions have been successfully applied to the synthesis of various heterocycles from diynes. For example, the reaction of 1,3-diynes with hydrazines in an eco-friendly solvent like PEG-400 can produce 3,5-disubstituted pyrazoles through two successive hydroaminations. rsc.org A detailed mechanism has been proposed that explains the observed regioselectivity. rsc.org

Similarly, the intermolecular Cope-type hydroamination of 1,3-diynes with hydroxylamine (B1172632) or hydrazine (B178648) can lead to the formation of 3,5-disubstituted isoxazoles or pyrazoles, respectively. researchgate.net The proposed mechanism involves the formation of an allenyl oxime or hydrazone intermediate through a proton-transfer process, followed by an electrophilic cycloaddition to furnish the final heterocyclic product. researchgate.net

Computational studies on the metal-free intramolecular [2+2+2] cycloaddition for pyridine (B92270) synthesis have shown that the reaction proceeds through a three-step mechanism involving an ene reaction, a Diels-Alder reaction, and a hydrogen transfer, rather than a concerted pathway. acs.org The initial ene reaction between two alkyne moieties is the rate-determining step. acs.org

Characterization of Radical Reaction Pathways in Diyne Chemistry

Radical reactions of diynes provide another avenue for their functionalization. The reaction of the 1-propynyl radical with acetylene, for instance, leads to the formation of penta-1,3-diyne through a hydrogen atom loss from the initial radical-adduct intermediate. osti.gov This highlights that reactions of ethynyl (B1212043) radical analogues with alkynes can proceed via pathways other than just hydrogen atom abstraction. osti.gov

Furthermore, a bimolecular hydrogen-transfer mechanism involving a radical-pair intermediate has been proposed for the final step in a metal-free pyridine synthesis, as opposed to a concerted intramolecular 1,5-hydrogen shift. acs.org In the context of hydroboration, a radical pathway has also been identified. The reaction of 1,3-diynes with an NHC-borane in the presence of a thiol initiator is believed to proceed through the regioselective addition of an NHC-boryl radical to the diyne, forming an alkenyl radical that is then quenched by a hydrogen atom transfer from the thiol. rsc.org

The following table presents a summary of various uncatalyzed and organocatalyzed reactions of diynes, detailing the reactants, products, and key mechanistic proposals.

Reaction TypeReactantsProduct(s)Proposed Mechanistic Feature
Addition-EliminationAlkynyl sulfonamide, Lithiated acetylene1,3-DiyneConventional addition-elimination pathway. ucl.ac.uk
Metal-Free Hydroamination/Cycloaddition1,3-Diyne, Hydrazine3,5-Disubstituted pyrazoleTwo successive hydroaminations. rsc.org
Cope-Type Hydroamination1,3-Diyne, Hydroxylamine/Hydrazine3,5-Disubstituted isoxazole/pyrazoleFormation of an allenyl intermediate followed by electrophilic cycloaddition. researchgate.net
Metal-Free [2+2+2] CycloadditionNonconjugated cyanodiynePyridineStepwise ene reaction, Diels-Alder, and bimolecular hydrogen transfer. acs.org
Radical Reaction1-Propynyl radical, AcetylenePenta-1,3-diyneHydrogen atom loss from a radical-adduct intermediate. osti.gov
Radical Hydroboration1,3-Diyne, NHC-borane, ThiolBoryl-functionalized enyneAddition of an NHC-boryl radical to the diyne. rsc.org

Theoretical and Advanced Spectroscopic Characterization of Non 1 Ene 3,5 Diyne Systems

Computational Chemistry Approaches for Electronic Structure and Reactivity

Computational methods are essential for elucidating the properties and reaction mechanisms of enediyne systems, which are often challenging to study experimentally due to their high reactivity and the transient nature of their intermediates. mdpi.comresearchgate.net

A variety of quantum chemical methods are employed to study enediyne systems. Density Functional Theory (DFT) has proven to be a practical and reasonably accurate tool for investigating these biradicals. mdpi.com Specifically, the B3LYP functional, a hybrid functional, has been shown to perform favorably in modeling enediyne cyclization reactions. researchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level have been identified as adequate for determining geometries, with single-point calculations using larger basis sets providing more accurate energies. nih.gov Unrestricted DFT (UDFT) is particularly useful for describing the open-shell singlet biradicals formed during the Bergman cyclization. mdpi.comirb.hr

For higher accuracy, especially for smaller model systems, more computationally expensive ab initio methods like Coupled Cluster (CC) theory, such as CCSD(T) and BD(T), are utilized. mdpi.comsmu.edu These methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic structure of biradical species. mdpi.com The spin-flip formulation of the equation-of-motion coupled cluster theory with single and double substitutions (EOM-SF-CCSD) has also been used to investigate ionic extensions of the Bergman cyclization. nih.gov

A comparative overview of theoretical methodologies for the parent enediyne (Z)-hex-3-ene-1,5-diyne cyclization highlights the performance of different computational approaches. researchgate.net

Table 1: Theoretical Methodologies for (Z)-hex-3-ene-1,5-diyne Cyclization (Note: This table is a representation of data found in the literature and may not be exhaustive)

MethodBasis SetCalculated PropertyKey Finding
B3LYP6-31G(d,p)Geometries, EnthalpiesPerforms adequately for geometries and provides reasonable energies. nih.gov
CCSD(T)VariesReaction EnergeticsProvides reliable descriptions of the Bergman reaction, often confirming experimental results. smu.edu
EOM-SF-CCSDVariesEnergetics of Ionic EnediynesCharacterizes energetics and driving forces for cyclizations of ionic enediyne precursors. nih.gov
UBLYP6-31G(d,p)Activation BarriersUsed to calculate activation barriers for cyclization steps. irb.hr

Computational studies are crucial for understanding the electronic structure of enediynes, including the delocalization of π-electrons and the factors governing their stability. The Bergman cyclization, a key reaction of enediynes, involves the transformation of the 1,5-diyne-3-ene moiety into a highly reactive 1,4-didehydrobenzene diradical. nih.gov The stability of the enediyne is intrinsically linked to the distance between the two alkyne termini. nih.govnih.gov

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate hyperconjugative interactions and their role in the stability of both the enediyne reactant and the transition state of the Bergman cyclization. For example, in heteroatom-substituted enediynes, the evaluation of π(C≡C)→σ*(C-X) hyperconjugation can reveal the stabilizing or destabilizing effects of the heteroatom. researchgate.net In a study of 10-membered heteroenediynes, NBO analysis showed that a sulfur atom provides stronger stabilization to the initial compound compared to a nitrogen atom. researchgate.netresearchgate.net

The stability of enediynes is also influenced by strain. Incorporating the enediyne moiety into a macrocyclic ring can overcome the intrinsic distortion of the enediyne system, thereby influencing its reactivity. researchgate.net The difference in strain energy between the ground state and the transition state is a critical factor in determining the ease of cycloaromatization. rsc.org

Theoretical modeling allows for the detailed exploration of reaction pathways, the characterization of transition states, and the study of biradical intermediates. DFT is widely used to locate reactants, products, and transition states along the Bergman cyclization pathway. researchgate.netnih.gov Frequency calculations are performed on all optimized structures to confirm that reactants and diradical products are minima on the potential energy surface (no imaginary frequencies), while transition states have a single imaginary frequency corresponding to the reaction coordinate. nih.gov

The Bergman cyclization can proceed on both singlet and triplet potential energy surfaces. rsc.org For (Z)-hex-3-ene-1,5-diyne, coupled-cluster calculations have shown that the cyclization of the triplet enediyne is exothermic with a C2-symmetric transition state, whereas the singlet enediyne undergoes an endothermic cyclization via a C2v-symmetric transition state. rsc.orgrsc.org The singlet pathway is generally considered more energetically favorable. rsc.org

The reactivity of the resulting p-benzyne diradical is a key aspect of the biological activity of enediyne-containing compounds. nih.gov The singlet-triplet splitting of the biradical, which influences its reactivity, can be calculated using quantum chemical methods. smu.edu A small singlet-triplet gap is often indicative of a more reactive species. nih.gov In some cases, the enediyne can rearrange to an enyne-allene, which then undergoes a Myers-Saito cyclization to form a biradical. acs.orgrsc.org This alternative pathway can have a lower activation barrier. acs.org

Molecular dynamics (MD) and molecular mechanics (MM) simulations are valuable for analyzing the conformational landscape of enediyne systems, particularly those incorporated into larger, more flexible structures like macrocycles. nih.gov MM calculations have been used to highlight the limitations of the simple distance-based rule for predicting reactivity, suggesting that the strain energies of both the ground state and the transition state are crucial. rsc.org

In metalloenediyne systems, where a metal ion is coordinated to the enediyne framework, conformational changes can be induced that significantly alter the reactivity. researchgate.net MD simulations can model these conformational changes and their effects on the potential energy surface of the cyclization reaction. For instance, in certain Zn(II) metalloenediynes, steric effects can lead to conformational changes that introduce distinct electron-electron repulsive interactions. researchgate.netwsu.edu

The formation of an aromatic ring in the product of the Bergman cyclization is a significant driving force for the reaction. nih.gov Aromaticity can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (ACID). acs.org

NICS calculations have been employed to examine the change in aromaticity along the Bergman cyclization coordinate. researchgate.netresearchgate.net For example, in a novel seven-membered cycloaromatization of a maleic hydrazide-fused enediyne, DFT calculations of NICS values indicated a substantial degree of aromaticity in the product. acs.org Similarly, ACID plots can provide visual confirmation of aromaticity by illustrating the direction of the ring current. acs.org The increased stability of the cyclized product due to aromaticity contributes to the exothermicity of the reaction in some cases, particularly in ionic enediyne systems. nih.gov

The incorporation of heteroatoms into the enediyne framework can significantly modulate its structure, stability, and reactivity. researchgate.net Computational studies have been instrumental in understanding these effects. For instance, replacing a carbon atom in the enediyne backbone with a nitrogen, oxygen, or sulfur atom can alter the electronic properties and the geometric parameters of the molecule. researchgate.netresearchgate.net

In a comparative study of 10-membered benzothiophene-fused O-, N-, and S-enediynes, it was found that the nature of the heteroatom plays a crucial role in tuning the reactivity. researchgate.net The sulfur-containing enediyne showed reduced reactivity compared to its nitrogen and oxygen counterparts, which was attributed to diminished alkyne bending and a larger distance between the reacting carbon atoms. researchgate.netresearchgate.net NBO analysis revealed that the sulfur atom provided stronger stabilization to the reactant but weaker stabilization to the transition state compared to the nitrogen atom. researchgate.netresearchgate.net

The effect of heteroatom substitution has also been explored in the context of designing enediynes with more favorable properties for therapeutic applications. nih.gov For example, introducing a nitrogen atom into the double bond of the enediyne can alter the reactivity of the resulting biradical. nih.gov Computational studies can guide the rational design of such heteroatom-substituted enediynes to achieve an optimal balance of stability and reactivity. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of Non-1-ene-3,5-diyne systems necessitates a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecule's structure, connectivity, and electronic properties, which are crucial for understanding its reactivity and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework. scispace.comrsc.org

In a typical ¹H NMR spectrum of an enediyne compound, distinct signals corresponding to the vinylic, and any adjacent methylene (B1212753) or methyl protons are observed. For instance, in related acyclic enediyne systems, vinylic protons typically appear as multiplets in the range of δ 5.5-6.5 ppm, with coupling constants providing information about the stereochemistry of the double bond. rsc.org Protons on carbons adjacent to the diyne moiety also show characteristic shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The sp-hybridized carbons of the diyne functionality exhibit characteristic resonances in the region of δ 70-90 ppm. The sp²-hybridized carbons of the ene moiety are typically found further downfield. scispace.comrsc.org The specific chemical shifts are sensitive to substituent effects, providing further structural insights.

The following table summarizes typical NMR data for a generic (Z)-enediyne structure.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Vinylic H5.5 - 6.5 (m)108 - 146
Alkynyl C-70 - 90
Adjacent CH₂2.2 - 2.8 (m)20 - 40
Terminal CH₃0.9 - 1.5 (t)10 - 20
Note: The exact chemical shifts can vary depending on the specific substituents and solvent used.

Detailed analysis of coupling constants in ¹H NMR and correlation spectra (such as COSY and HSQC) allows for the definitive assignment of all proton and carbon signals, confirming the connectivity of the this compound system. scispace.com

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its derivatives. scispace.comrsc.org By providing highly accurate mass-to-charge ratio (m/z) measurements, HRMS allows for the determination of the molecular formula with a high degree of confidence. rsc.orgrsc.org

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. The resulting mass spectrum not only provides the molecular ion peak but also a characteristic fragmentation pattern that can be used to further confirm the structure. For enediyne compounds, fragmentation often involves cleavage of the bonds adjacent to the diyne system or loss of small neutral molecules. scispace.comdu.ac.in For example, in some enediyne systems, the loss of N₂ or H₂O from the molecular ion has been observed. scispace.com

A hypothetical fragmentation pattern for a substituted this compound is presented in the table below.

Fragment Ion Proposed Structure Significance
[M]+Intact Molecular IonConfirms Molecular Weight
[M - CH₃]+Loss of a methyl groupIndicates presence of a methyl substituent
[M - C₂H₂]+Loss of acetylene (B1199291)Characteristic of diyne fragmentation
[M - C₄H₄]+Loss of vinylacetyleneSuggests cleavage of the enediyne core
Note: This table is illustrative. The actual fragmentation will depend on the specific compound and ionization method.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.govcsic.es These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations.

The characteristic vibrational modes of the enediyne core are of particular interest. The C≡C stretching vibrations of the diyne moiety typically appear as weak to medium intensity bands in the FT-IR spectrum in the range of 2100-2260 cm⁻¹. nih.govlibretexts.org Due to the symmetry of the diyne, these stretches are often more intense in the Raman spectrum. pku.edu.cnrsc.org The C=C stretching vibration of the ene portion is observed in the region of 1640-1680 cm⁻¹. libretexts.org The C-H stretching vibrations of the vinyl group are found above 3000 cm⁻¹. libretexts.org

The table below summarizes the key vibrational frequencies for a this compound system.

Functional Group Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Alkyne C≡CStretch2100-2260 (weak-medium)2100-2260 (strong)
Alkene C=CStretch1640-1680 (variable)1640-1680 (variable)
Vinylic C-HStretch3010-3095 (medium)3010-3095 (medium)
Aliphatic C-HStretch2850-2960 (medium-strong)2850-2960 (medium-strong)
Note: Intensities can vary based on symmetry and substituent effects.

Electronic Spectroscopy (UV-Vis-NIR Absorption, Fluorescence, Spectroelectrochemistry)

Electronic spectroscopy provides insights into the electronic structure and transitions within the this compound system. acs.orgnih.gov The conjugated π-system of the enediyne gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region. scispace.com The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of any substituents. acs.org

For many enediyne compounds, the UV-Vis spectrum shows multiple absorption bands corresponding to π-π* transitions. scispace.com Some enediyne derivatives also exhibit fluorescence, emitting light at a longer wavelength after excitation. iyte.edu.trrsc.org The fluorescence quantum yield and lifetime are important parameters for characterizing the excited state properties. rsc.org

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy to study the electronic properties of molecules in different oxidation states. acs.orgnih.gov By applying a potential to a solution of the enediyne, it is possible to generate radical cations or anions and observe the corresponding changes in the UV-Vis-NIR spectrum. acs.org This provides information about the energy levels of the molecular orbitals and the delocalization of the unpaired electron in the radical species. nih.gov

Spectroscopic Technique Information Obtained Typical Wavelength Range
UV-Vis AbsorptionElectronic transitions (π-π*)200-400 nm
Fluorescence EmissionExcited state properties300-600 nm
SpectroelectrochemistryElectronic structure of redox speciesUV-Vis-NIR
Note: The specific wavelengths will vary depending on the molecular structure and environment.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Confirmation

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.orgrsc.org This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular geometry and stereochemistry of this compound systems. nih.govacs.org

For enediyne compounds, X-ray crystallography can confirm the (Z) or (E) configuration of the double bond and reveal the extent of bending or strain in the diyne unit, which can be critical for understanding its reactivity, particularly in cyclic systems. acs.orgacs.org The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-stacking, can also be elucidated. mdpi.com

The crystallographic data obtained for enediyne derivatives provides a benchmark for theoretical calculations and helps to rationalize the spectroscopic and chemical properties observed in solution. acs.org

Electron Spin Resonance (ESR) Spectroscopy for Biradical Detection and Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals and biradicals. bhu.ac.in This makes it an invaluable tool for studying the reactive intermediates formed from enediyne compounds, particularly the p-benzyne biradicals generated through the Bergman cyclization. clockss.orgresearchgate.net

While the direct observation of the p-benzyne biradical from a simple acyclic enediyne like this compound at ambient temperature is challenging due to its high reactivity and short lifetime, ESR spectroscopy has been successfully used to study more stable, cyclic enediyne systems that are in equilibrium with their corresponding biradicals. clockss.orgresearchgate.net The ESR spectrum provides information about the g-value, which is characteristic of the radical, and the hyperfine coupling constants, which describe the interaction of the unpaired electron with nearby magnetic nuclei. researchgate.net These parameters can be used to deduce the electronic structure and geometry of the biradical. clockss.org In some cases, photochemical activation of enediyne polymers has been used to generate long-lived radicals that can be readily studied by ESR. rsc.org

The detection of a carbon-centered radical with a g-value around 2.0023 is a strong indicator of the formation of a p-benzyne intermediate. clockss.org

Applications of Non 1 Ene 3,5 Diyne Scaffolds in Advanced Research

Materials Science and Engineering

The rigid, linear, and π-conjugated nature of the non-1-ene-3,5-diyne core makes it an exemplary building block for the development of advanced functional materials. Its incorporation into larger systems allows for the precise tuning of electronic, optical, and morphological properties.

Building Blocks for Conjugated Polymers and Advanced Macromolecular Architectures

The this compound moiety is a fundamental component in the construction of π-conjugated polymers, which are central to the field of organic electronics. mdpi.com The alternating single, double, and triple bonds within the enediyne unit create a pathway for the delocalization of π-electrons along the polymer backbone. fiveable.me This delocalization is crucial for charge transport, making these materials suitable for semiconductor applications.

The synthesis of such polymers often involves the polymerization of monomers containing the enediyne framework. The reactivity of the terminal alkyne groups can be exploited in various polymerization reactions, including coupling reactions, to extend the polymer chain. By carefully selecting comonomers and side chains, researchers can manipulate the resulting polymer's properties, such as:

Solubility and Processability: Attaching flexible alkyl or alkoxy side chains is a common strategy to ensure that the rigid polymer backbone is soluble in organic solvents, which is a prerequisite for processing and device fabrication. nih.gov

Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be fine-tuned by copolymerizing enediyne-containing units with various electron-donating or electron-accepting monomers, such as benzothiadiazole. nih.govresearchgate.net This control over the electronic bandgap is essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comresearchgate.net

Backbone Planarity: The planarity of the polymer backbone significantly influences π-orbital overlap and, consequently, charge carrier mobility. The rigid enediyne unit helps enforce a more planar conformation in the resulting macromolecular architecture. nih.gov

Polymer PropertyInfluence of Enediyne ScaffoldResearch Finding
π-Conjugation Provides a linear, rigid conjugated segment.The linear arrangement of alkyne groups allows for the delocalization of π electrons, creating a conjugated system. fiveable.me
Bandgap Tuning Can be copolymerized with donor-acceptor units.Copolymers of ladder-type dihydropentalene building blocks with benzothiadiazole exhibit tunable HOMO/LUMO levels. nih.govresearchgate.net
Processability Requires solubilizing side chains due to backbone rigidity.Long alkyl or alkoxy side chains are often necessary to achieve solubility for polymer processing. nih.gov

Components in Molecular Electronics and Optical Sensing Devices

Derivatives of the core enediyne structure have been investigated for their potential in molecular-scale electronics and sensing applications. The cross-conjugated framework of an (E)-hexa-3-en-1,5-diyne skeleton, an analogue of the this compound system, serves as a compact and versatile platform for creating photoresponsive and electro-active materials. acs.org

In these systems, the enediyne backbone can be functionalized with different chemical groups at its periphery. These peripheral groups can act as recognition elements for specific analytes or as electron-donating and electron-accepting units that modulate the molecule's electronic behavior. Spectroelectrochemical studies have demonstrated that changes in one part of the molecule, such as the oxidation of a triarylamine group attached to the double bond, can induce electronic changes throughout the perpendicular π-system of the diyne fragment. acs.org This property is highly desirable for the design of molecular wires and switches, where a signal can be transmitted and modulated across the molecular structure. This sensitivity to external chemical or electronic stimuli makes these compounds promising candidates for use in chemical sensors where binding of an analyte results in a measurable change in the optical or electronic response. acs.org

Design of Self-Assembling Soft Materials with Aggregation-Induced Emission Properties

Certain derivatives of enediynes have been designed to exhibit self-assembly into soft materials, such as organogels and liquid crystals, which possess unique photophysical properties. A notable phenomenon observed in these materials is aggregation-induced emission (AIE). researchgate.net AIE is a process where molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in the solid state or in a poor solvent. researchgate.netrsc.org This effect is typically attributed to the restriction of intramolecular motion (such as rotation of phenyl rings) in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. rsc.orgnih.gov

Research on a functionalized 3-hexen-1,5-diyne derivative, a shorter analogue of this compound, has shown that these molecules can be engineered to form supramolecular architectures. acs.orgnih.gov Depending on the conditions, these molecules can organize into a hexagonal columnar liquid-crystalline phase or into fibrous networks that form organogels. nih.gov A key finding was that these self-assembled materials are luminescent, and a remarkable threefold increase in fluorescence intensity was observed when transitioning from the solution state to the gel state, confirming the AIE effect. acs.orgnih.gov This ability to create highly emissive materials through self-assembly opens up possibilities for applications in displays, sensors, and bio-imaging. acs.org

Material StateSupramolecular StructureEmission Property
Condensed State Hexagonal columnar mesophaseLuminescent
In Apolar Solvents Rectangular mesomorphic-like fibers (Organogel)Enhanced Luminescence (AIE)
Dilute Solution Dispersed moleculesWeak Luminescence

On-Surface Synthesis and Fabrication of Graphene Nanoribbons and Other Carbon-Based Nanostructures

The "bottom-up" fabrication of atomically precise graphene nanoribbons (GNRs) represents a significant goal in nanotechnology and materials science. rsc.org On-surface synthesis has emerged as a powerful strategy to achieve this, starting from rationally designed molecular precursors that react on a metallic surface, typically under ultra-high vacuum (UHV) conditions. rsc.orgresearchgate.net

Linear molecules containing conjugated systems with reactive end groups are ideal precursors for this process. While not explicitly named, the this compound structural motif is representative of the type of precursor that can be used. The synthesis generally proceeds in a two-step thermal process on a catalytic surface like Au(111): unibe.ch

Polymerization: At a moderate temperature, the precursor molecules undergo dehalogenative aryl-aryl coupling (an Ullmann-like reaction) to form long, linear polymer chains. unibe.ch

Cyclodehydrogenation: Upon annealing at a higher temperature, intramolecular C-H activation and subsequent C-C bond formation occur, planarizing the polymer into a flat GNR. nih.govarxiv.org

This method allows for the creation of GNRs with precisely controlled widths and edge structures (e.g., armchair or zigzag), which are difficult to achieve with traditional top-down lithographic methods. rsc.orgarxiv.org The edge structure is particularly important as it dictates the electronic properties of the GNR. For instance, zigzag GNRs are predicted to host spin-polarized electronic edge states, making them highly promising for spintronic applications. nih.govarxiv.org Scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) are used to characterize the resulting nanostructures with atomic resolution, confirming the successful formation of the desired GNRs. researchgate.netunibe.ch

Advanced Chemical Synthesis and Synthetic Methodology

Beyond materials science, the this compound scaffold is a versatile tool in synthetic organic chemistry, serving as a precursor for building structurally intricate molecules.

Precursors for the Synthesis of Structurally Complex Organic Molecules

The enediyne core is a key structural motif in a class of natural products known for their potent antitumor and antibiotic activities. rsc.org The biological activity of these compounds is derived from their ability to undergo a specific cycloaromatization reaction. The most famous of these is the Bergman cyclization, which involves the thermal or light-induced transformation of a cis-enediyne into a highly reactive p-benzyne diradical. researchgate.net

This reactivity makes the enediyne unit a powerful precursor in synthetic methodology. The synthesis of complex molecules often relies on the strategic use of versatile building blocks that can be elaborated through various chemical transformations. The 1,3-diene and diyne components of the this compound scaffold offer multiple reactive sites for further functionalization. nih.govmdpi.com For example, the alkyne groups can participate in:

Cycloaddition Reactions: Such as the alkyne-azide "click" reaction for linking molecular fragments. rsc.org

Coupling Reactions: Including Sonogashira, Suzuki, and Stille couplings to form new carbon-carbon bonds. organic-chemistry.orgmdpi.com

Hydrofunctionalization: The addition of H-Y bonds across the triple bonds to introduce new functional groups. mdpi.com

The 1,3-diene portion of the molecule is also a valuable synthetic handle, readily participating in Diels-Alder reactions to construct six-membered rings, a common feature in many natural products and pharmaceuticals. nih.govnih.gov Therefore, by leveraging the distinct reactivity of its constituent parts, the this compound scaffold serves as a valuable precursor for accessing complex molecular architectures. thieme.com

Reagents in Highly Selective Catalytic Hydroelementation Reactions

While specific studies detailing the catalytic hydroelementation of this compound are not extensively documented, the broader class of 1,3-diynes readily undergoes such reactions. Hydroelementation, the addition of an E-H bond (where E is a heteroatom like B, Si, N, P, or S) across a π-system, is a powerful method for the synthesis of functionalized alkenes and allenes rsc.org. The regioselectivity and stereoselectivity of these reactions are often controlled by the choice of catalyst and reaction conditions rsc.org. For unsymmetrical diynes, the addition can be directed to either the internal or terminal alkyne, providing access to a diverse range of substituted enynes.

Table 1: Examples of Catalytic Hydroelementation Reactions of Diynes This table is based on general reactions of diynes and does not represent specific data for this compound.

Reaction TypeCatalyst/ReagentProduct TypePotential Application
HydroborationBorane reagents (e.g., catecholborane) with Rh or Ir catalystsVinylboronatesSuzuki cross-coupling reactions
HydrosilylationSilanes with Pt, Rh, or Ru catalystsVinylsilanesHiyama cross-coupling reactions, silicon-based polymers
HydroaminationAmines with Au, Ti, or Zr catalystsEnamines, iminesSynthesis of nitrogen-containing heterocycles

Intermediates in the Construction of Diverse Heterocyclic Compounds (e.g., Pyrazoles)

The enediyne moiety serves as a versatile precursor for the synthesis of various heterocyclic compounds. Notably, 1,3-diynes are valuable intermediates in the synthesis of pyrazoles organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net. The reaction of 1,3-diynes with hydrazine (B178648) derivatives can proceed through a metal-free Cope-type hydroamination to yield 3,5-disubstituted pyrazoles mdpi.com. This method offers an atom-economical and environmentally friendly route to these important heterocycles, which are prevalent in pharmaceuticals and agrochemicals. While direct examples using this compound are scarce in the literature, its structure is amenable to such transformations.

Development of Novel and Efficient Synthetic Pathways for Challenging Molecular Targets

The rigid and linear nature of the diyne unit within the this compound scaffold makes it an attractive building block in the synthesis of complex molecular architectures nih.govpnas.org. The development of synthetic routes utilizing 1,3-diynes is an active area of research, with applications in the synthesis of natural products and functional materials researchgate.netmdpi.com. The reactivity of the triple bonds allows for a variety of transformations, including cycloadditions and cross-coupling reactions, enabling the construction of intricate carbon skeletons nih.gov.

Mechanistic Studies in Bio-inspired Chemical Biology

The study of enediyne natural products has provided profound insights into novel biochemical transformations and mechanisms of DNA damage nih.govwikipedia.orgnih.gov. While this compound itself is not a natural product, understanding the biosynthesis of the enediyne core is fundamental to this field.

Computational Investigations into Molecular Mechanisms of Action (e.g., DNA Interaction)

The remarkable biological activity of enediyne compounds, including those based on the this compound scaffold, has spurred extensive computational investigation to elucidate their complex mechanisms of action at the molecular level. Theoretical studies have been instrumental in understanding the intricate processes of DNA interaction, which is central to their cytotoxic effects. These investigations provide insights that are often difficult to obtain through experimental methods alone.

Theoretical Models for Substrate Docking and Activation Processes

Computational modeling plays a pivotal role in visualizing and quantifying the initial interactions between this compound analogues and their biological target, DNA. Theoretical models are employed to predict the preferred binding modes and to understand the energetic factors that govern the docking process. These models often involve sophisticated computational techniques to simulate the dynamic nature of the drug-DNA complex.

Molecular docking simulations are a primary tool used to explore the potential binding orientations of this compound derivatives within the DNA minor groove. These simulations calculate the binding affinity and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. For instance, models can predict how modifications to the this compound scaffold would influence its fit and interaction with specific DNA sequences.

Furthermore, quantum chemical calculations are utilized to study the activation process of the enediyne core. The Bergman cyclization is a critical step in the mechanism of action of many enediynes, and computational models have been essential in determining the activation barriers for this transformation. nih.govacs.org These calculations can assess how the electronic and steric properties of substituents on the this compound scaffold affect the feasibility and rate of the cyclization, which is a prerequisite for DNA cleavage.

Table 1: Theoretical Approaches for Modeling Enediyne-DNA Interactions

Computational Method Purpose Key Insights
Molecular Docking Predicts binding orientation and affinity of the compound to DNA. Identifies preferred binding sites (e.g., minor groove) and key intermolecular interactions.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the drug-DNA complex over time. Reveals conformational changes in both the drug and DNA upon binding and assesses the stability of the complex.
Quantum Mechanics (QM) Calculations Investigates the electronic structure and reactivity of the enediyne. Determines the activation energy for the Bergman cyclization and characterizes the resulting diradical species.

| Hybrid QM/MM Methods | Combines the accuracy of QM for the reactive core with the efficiency of molecular mechanics for the larger system (DNA and solvent). | Provides a more accurate description of the reaction mechanism within the biological environment. |

Role of Diradical Formation in Hydrogen Atom Abstraction

A hallmark of the enediyne class of compounds is their ability to undergo Bergman cyclization to form a highly reactive p-benzyne diradical intermediate. alfa-chemistry.comwikipedia.org This diradical is a potent species capable of abstracting hydrogen atoms from nearby molecules. When the enediyne is bound to DNA, this hydrogen abstraction occurs from the deoxyribose backbone, leading to DNA strand scission and ultimately cell death. nih.gov

Computational studies have been crucial in characterizing the electronic structure and reactivity of these diradical intermediates. Quantum chemical calculations can model the potential energy surface of the hydrogen abstraction reaction, identifying the transition states and calculating the reaction barriers. These studies have confirmed that the p-benzyne diradical is a highly aggressive species, with a strong thermodynamic driving force for hydrogen abstraction.

The mechanism of hydrogen abstraction is a key focus of these computational investigations. Theoretical models can distinguish between different possible sites of hydrogen abstraction on the deoxyribose sugar and predict the regioselectivity of the attack. This information is vital for understanding the sequence-specific cleavage patterns observed experimentally with some enediyne antibiotics.

Table 2: Key Steps in the Diradical-Mediated DNA Damage by Enediynes

Step Description Computational Focus
1. Activation The this compound scaffold undergoes a triggering event (e.g., conformational change, chemical reaction) that facilitates the Bergman cyclization. Modeling the trigger mechanism and calculating the activation energy for cyclization.
2. Bergman Cyclization The enediyne core rearranges to form a highly reactive p-benzyne diradical. alfa-chemistry.comwikipedia.org Characterizing the geometry and electronic structure of the transition state and the diradical intermediate.
3. Hydrogen Abstraction The diradical abstracts a hydrogen atom from the sugar-phosphate backbone of DNA. nih.gov Calculating the reaction barriers for hydrogen abstraction from different positions on the deoxyribose ring.

| 4. DNA Cleavage | The resulting sugar radical undergoes further reactions, leading to the cleavage of the DNA strand. | Simulating the subsequent radical-mediated reactions that result in strand scission. |

Computational Studies on Insertion-Intercalation Models

While minor groove binding is a common mode of interaction for many enediynes, some analogues are designed to interact with DNA through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. Computational studies are employed to investigate the feasibility and consequences of such an insertion-intercalation mechanism for this compound derivatives.

These studies often involve molecular dynamics simulations to assess the structural and energetic changes associated with the insertion of the enediyne scaffold into the DNA helix. The simulations can reveal how the DNA structure is distorted to accommodate the intercalating molecule and can quantify the energetic cost or benefit of this process.

Furthermore, computational models can explore a hybrid insertion-intercalation model, where part of the molecule intercalates while other moieties remain in the groove. This can provide a more nuanced understanding of the binding mode and can help to explain the observed DNA cleavage patterns. The insights gained from these computational studies are invaluable for the rational design of new this compound analogues with enhanced DNA binding and cleaving capabilities.

Structure-Activity Relationship (SAR) Studies for Rational Design of Analogues (mechanistic focus)

Structure-activity relationship (SAR) studies are fundamental to the rational design of novel this compound analogues with improved therapeutic properties. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key structural features that govern the molecule's mechanism of action. A mechanistic focus in SAR studies aims to understand how structural modifications influence specific steps in the cytotoxic pathway, from DNA binding to diradical formation and subsequent DNA cleavage.

Computational chemistry plays a significant role in modern SAR studies by providing a theoretical framework for interpreting experimental results and predicting the activity of yet-to-be-synthesized compounds. For the this compound scaffold, SAR studies often focus on several key aspects:

The Enediyne Core: Modifications to the core structure can have a profound impact on the rate of Bergman cyclization. For example, altering the distance between the two alkyne groups can either increase or decrease the activation barrier for diradical formation. Computational models can quantify these effects and guide the design of analogues with optimized cyclization kinetics.

Substituents on the Scaffold: The addition of various functional groups to the this compound backbone can influence its solubility, DNA binding affinity, and selectivity. SAR studies explore how different substituents, such as charged groups, hydrogen-bonding moieties, or bulky hydrophobic groups, affect these properties. For example, the incorporation of a DNA intercalator can change the binding mode and enhance the efficiency of DNA cleavage.

Table 3: Mechanistic Focus of SAR Studies on this compound Analogues

Structural Modification Mechanistic Parameter Affected Desired Outcome
Altering the distance between alkynes Rate of Bergman cyclization Optimized kinetics for diradical formation under physiological conditions.
Introducing electron-withdrawing/donating groups Electronic properties of the enediyne core Modulation of the activation energy for cyclization.
Appending DNA-binding moieties (e.g., intercalators, groove binders) DNA binding affinity and selectivity Enhanced localization of the diradical "warhead" to the DNA target.

By integrating experimental data with computational modeling, SAR studies provide a powerful platform for the rational design of the next generation of this compound-based therapeutics with enhanced efficacy and selectivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.